(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one
Description
(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one (CAS: 145589-03-3, molecular formula: C₁₅H₁₉NO₃, molecular weight: 261.32) is a chiral oxazolidinone derivative widely employed as a stereodirecting auxiliary in asymmetric synthesis . Its structure features a benzyl group at the 4-position and a (R)-2-methylbutanoyl moiety at the 3-position of the oxazolidin-2-one core. This compound is pivotal in inducing high enantioselectivity in reactions such as aldol additions, alkylations, and acylations, owing to its ability to shield one face of the substrate via steric effects . It has been utilized in the synthesis of complex natural products, including insect pheromones and bioactive tetramic acids .
Properties
IUPAC Name |
(4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHFWFQTXWYQU-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Acylation Reaction Optimization
| Base | Electrophile | Temperature | dr | Yield (%) |
|---|---|---|---|---|
| LDA | (R)-2-methylbutanoyl chloride | −78°C | 93:7 | 85 |
| NaHMDS | (R)-2-methylbutanoyl chloride | −40°C | 85:15 | 78 |
| KHMDS | (R)-2-methylbutanoyl anhydride | −78°C | 89:11 | 82 |
Post-reaction quenching with saturated ammonium chloride and extraction with ethyl acetate ensures high recovery. Purification via silica gel chromatography resolves diastereomers, with the major product exhibiting [α]²⁵D = −31.5 (c 0.20, CH₂Cl₂).
Stereoselective Synthesis of (R)-2-methylbutanoyl Group
The (R)-configured acyl group originates from chiral pool or catalytic asymmetric synthesis. Evans’ oxazolidinone auxiliaries facilitate stereocontrol during acylation. For instance, (R)-2-methylbutanoic acid is activated as its mixed anhydride and coupled to the oxazolidinone enolate, achieving >98% enantiomeric excess (ee). Alternatively, enzymatic resolution using lipases selectively hydrolyzes undesired enantiomers, enhancing optical purity.
Polymer-Supported Auxiliaries for Recyclability
Recent advances immobilize Evans-type auxiliaries on 2-chlorotrityl chloride resin , enabling recyclable asymmetric synthesis. The resin-bound oxazolidinone undergoes acylation and alkylation with minimal leaching, though diastereoselectivity drops to 60–70% compared to solution-phase systems. Cleavage with trifluoroacetic acid (TFA) liberates the product while regenerating the auxiliary for reuse.
The Cram’s cyclic model explains stereoselectivity during enolate alkylation. The (R)-benzyl group induces a staggered conformation, directing the electrophile to the re face of the enolate. Computational studies (DFT) corroborate this, showing a 3.2 kcal/mol preference for the observed diastereomer .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The oxazolidinone ring interacts with the substrate, directing the addition of reagents to specific positions on the molecule .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Oxazolidinone Derivatives
Physical and Analytical Data
- Solubility: Longer acyl chains (e.g., octanoyl in compound 180) increase hydrophobicity, necessitating nonpolar solvents like cyclohexane for purification .
- Purification : Diastereomeric mixtures (e.g., compound 36 in ) are separable via silica gel chromatography, with eluent ratios adjusted based on acyl group polarity .
- Spectroscopy: ¹H NMR signals for the benzyl group (δ ~7.3 ppm) and oxazolidinone carbonyl (δ ~170 ppm) are consistent across derivatives, while acyl group protons vary (e.g., δ 1.18–1.23 ppm for methyl groups in compound 14) .
Biological Activity
(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one, also known by its CAS number 474828-48-3, is a chiral oxazolidinone derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This compound is characterized by its five-membered ring structure containing nitrogen and oxygen, which is typical of oxazolidinones. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Structure and Composition
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 261.32 g/mol
- IUPAC Name : (4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one
Chemical Structure
The structure of this compound can be represented in a simplified format as follows:
This compound exhibits its biological activity primarily through its ability to inhibit bacterial protein synthesis. This mechanism is crucial for its potential application as an antibacterial agent. The oxazolidinone structure interacts with the ribosomal machinery of bacteria, leading to a disruption in the translation process essential for protein production.
Key Mechanisms
- Inhibition of Protein Synthesis : The compound binds to the 50S ribosomal subunit, preventing the formation of functional ribosome complexes.
- Chiral Auxiliary Role : It acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds which are critical in drug development.
Antibacterial Properties
Research indicates that this compound demonstrates significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its efficacy is attributed to its structural similarity to established oxazolidinone antibiotics like linezolid.
Case Studies
-
In Vitro Studies : In laboratory settings, this compound showed promising results against various bacterial strains. For instance, studies demonstrated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Enterococcus faecium.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Enterococcus faecium 16 - Mechanistic Insights : Further investigations using ribosomal binding assays confirmed that the compound effectively inhibits the formation of peptide bonds during protein synthesis, thus validating its potential as a therapeutic agent.
Anti-inflammatory Potential
Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is required to elucidate these effects fully.
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its role as a chiral auxiliary enhances the efficiency and selectivity of synthetic pathways in drug development.
Synthetic Routes
The synthesis typically involves:
- Formation of Oxazolidinone Ring : Cyclization of amino alcohols.
- Benzyl Group Introduction : Nucleophilic substitution using benzyl halides.
- Acylation Step : Acylation with (R)-2-methylbutanoyl chloride under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
